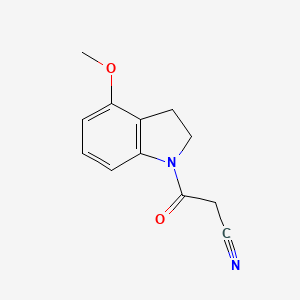![molecular formula C30H22I6N2O8 B13428699 (2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)
(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,2’S)-3,3’-(((6,6’-Dihydroxy-5,5’-diiodo-[1,1’-biphenyl]-3,3’-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid) is a complex organic compound characterized by its multiple iodine and hydroxyl groups. This compound is notable for its unique structural features, which include a biphenyl core and multiple diiodo substitutions, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-3,3’-(((6,6’-Dihydroxy-5,5’-diiodo-[1,1’-biphenyl]-3,3’-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid) typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is first iodinated to introduce the diiodo groups. This is followed by the introduction of hydroxyl groups through a hydroxylation reaction. The final step involves the coupling of the biphenyl derivative with 2-aminopropanoic acid under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
(2S,2’S)-3,3’-(((6,6’-Dihydroxy-5,5’-diiodo-[1,1’-biphenyl]-3,3’-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diiodo groups can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the diiodo groups would yield deiodinated derivatives.
科学的研究の応用
(2S,2’S)-3,3’-(((6,6’-Dihydroxy-5,5’-diiodo-[1,1’-biphenyl]-3,3’-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials due to its unique structural properties.
作用機序
The mechanism of action of (2S,2’S)-3,3’-(((6,6’-Dihydroxy-5,5’-diiodo-[1,1’-biphenyl]-3,3’-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid) involves its interaction with specific molecular targets and pathways. The compound’s multiple iodine and hydroxyl groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 6,6’-Diiodo[1,1’-biphenyl]-2,2’-dicarboxylic acid
- Dimethyl 6,6’-diiodo[1,1’-biphenyl]-2,2’-dicarboxylate
- 4,4’-Diiodobiphenyl
Uniqueness
Compared to similar compounds, (2S,2’S)-3,3’-(((6,6’-Dihydroxy-5,5’-diiodo-[1,1’-biphenyl]-3,3’-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid) is unique due to its combination of multiple iodine and hydroxyl groups, as well as its biphenyl core structure. This unique combination of features makes it particularly interesting for various scientific research applications and potential therapeutic uses.
特性
分子式 |
C30H22I6N2O8 |
|---|---|
分子量 |
1299.9 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C30H22I6N2O8/c31-17-9-13(45-27-19(33)1-11(2-20(27)34)5-23(37)29(41)42)7-15(25(17)39)16-8-14(10-18(32)26(16)40)46-28-21(35)3-12(4-22(28)36)6-24(38)30(43)44/h1-4,7-10,23-24,39-40H,5-6,37-38H2,(H,41,42)(H,43,44)/t23-,24-/m0/s1 |
InChIキー |
LUHFHWZFYDOPRZ-ZEQRLZLVSA-N |
異性体SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)C3=C(C(=CC(=C3)OC4=C(C=C(C=C4I)C[C@@H](C(=O)O)N)I)I)O)I)C[C@@H](C(=O)O)N |
正規SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)C3=C(C(=CC(=C3)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I)O)I)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine](/img/structure/B13428618.png)

![6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate](/img/structure/B13428622.png)

![(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13428635.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B13428646.png)



![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B13428662.png)

![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)

